molecular formula C29H27N5O4S B2915257 N-(3-methoxyphenyl)-2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide CAS No. 959499-02-6

N-(3-methoxyphenyl)-2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide

Cat. No.: B2915257
CAS No.: 959499-02-6
M. Wt: 541.63
InChI Key: CWXAXABECXGGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide is a heterocyclic compound featuring an imidazo[1,2-c]quinazolin core. Key structural elements include:

  • Sulfanyl group at position 5: Enhances electron density and may influence redox properties.
  • N-(3-Methoxyphenyl)acetamide side chain: The methoxy group contributes electronic effects, while the acetamide linker offers hydrogen-bonding capability.

This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to quinazoline derivatives (e.g., kinase inhibitors) .

Properties

IUPAC Name

2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O4S/c1-38-21-11-7-10-20(16-21)31-26(36)18-39-29-33-23-13-6-5-12-22(23)27-32-24(28(37)34(27)29)17-25(35)30-15-14-19-8-3-2-4-9-19/h2-13,16,24H,14-15,17-18H2,1H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXAXABECXGGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazoquinazoline core, followed by the introduction of the sulfanylacetamide group and the methoxyphenyl substituent. Common reagents and conditions include:

    Formation of the Imidazoquinazoline Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanylacetamide Group: This can be achieved through nucleophilic substitution reactions using thiol and acetamide derivatives.

    Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the imidazoquinazoline core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving imidazoquinazoline derivatives.

    Medicine: Potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins involved in disease pathways.

    Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,2-c]quinazolin Derivatives

3-[5-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide ()
  • Core : Same imidazo[1,2-c]quinazolin system.
  • Key Differences :
    • Propanamide chain (vs. acetamide in the target compound): Longer alkyl chain may reduce solubility but enhance hydrophobic interactions.
    • 2-Methoxyphenylmethyl group : Positional isomerism (2- vs. 3-methoxy) alters steric and electronic profiles.
  • Molecular Weight : 571.6 g/mol (vs. ~550–560 g/mol estimated for the target compound).
  • Implications : The propanamide extension could modulate pharmacokinetics, while the 2-methoxy group may affect target selectivity .
N-Cyclohexyl-3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide ()
  • Core : Identical bicyclic scaffold.
  • 2-Methoxy substitution: Similar to but distinct from the target’s 3-methoxy group.
  • Molecular Weight : 533.6 g/mol.
  • Implications : Cyclohexyl groups often enhance bioavailability but may reduce aqueous solubility .

Quinazolinone and Benzothiazole Derivatives

2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide ()
  • Core: Quinazolin-4(3H)-one (monocyclic vs. bicyclic in the target).
  • Key Differences: Ethylamino substitution: Enhances anti-inflammatory activity compared to Diclofenac.
  • Implications : The acetamide moiety is critical for activity, suggesting its pharmacophoric importance in the target compound .
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide ()
  • Core : Thiazolidin ring (5-membered vs. 6-membered in imidazo-quinazolin).
  • Key Differences :
    • Phenylsulfonyl group : Introduces strong electron-withdrawing effects.
    • Thiazolidin system : Smaller ring size may limit conformational flexibility.
  • Implications : Thiazolidin derivatives are associated with antimicrobial and anti-diabetic activities, diverging from the target’s likely kinase-targeting role .

Triazole and Oxadiazole Derivatives

N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
  • Core : 1,2,4-Triazole (vs. imidazo-quinazolin).
  • Chloro and methyl substituents: Increase steric bulk and halogen bonding capacity.
  • Implications : Triazole rings improve metabolic resistance but may reduce affinity for quinazoline-specific targets .
N-[2-((5-Mercapto-1,3,4-oxadiazol-2-yl)methoxy)phenyl]acetamide ()
  • Core : 1,3,4-Oxadiazole.
  • Key Differences :
    • Mercapto group : Increases acidity and redox activity.
    • Methoxy linker : Alters spatial arrangement.
  • Implications : Oxadiazoles are often used in antimicrobial agents, suggesting divergent applications from the target compound .

Biological Activity

N-(3-methoxyphenyl)-2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide is a complex compound that belongs to the class of quinazoline derivatives. Quinazolines and their analogs have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Quinazoline core : Known for various biological activities.
  • Methoxy and phenylethyl substituents : These groups may enhance lipophilicity and biological activity.
  • Sulfanyl group : Often associated with increased reactivity and potential for interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, a study evaluated its effects on human non-small cell lung cancer (HCC827) and breast cancer (MCF-7) cell lines. The results indicated significant antiproliferative activity, suggesting that the compound may act through mechanisms involving the inhibition of key signaling pathways such as PI3K/Akt .

Cell LineIC50 (µM)Mechanism of Action
HCC8275.4PI3K/Akt pathway inhibition
MCF-77.1Induction of apoptosis
A5496.5Cell cycle arrest

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Quinazoline derivatives have been noted to inhibit TNF-α production in vitro, which is crucial for managing inflammatory diseases. The compound demonstrated significant inhibition of LPS-induced TNF-α secretion in human promyelocytic HL-60 cells, indicating its potential as an anti-inflammatory agent .

Mechanistic Studies

The mechanism of action for this compound involves several pathways:

  • PI3K/Akt Pathway : Inhibition leads to reduced cell proliferation and survival in cancer cells.
  • NF-kB Pathway : Modulation of this pathway contributes to its anti-inflammatory effects.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells through intrinsic pathways.

Case Studies

Several case studies have explored the efficacy of similar quinazoline derivatives:

  • Study on Antitumor Activity : A series of 2,3-dihydroimidazo[1,2-c]quinazolines were tested against various tumor cell lines, showing significant cytotoxicity and potential as therapeutic agents against hyper-proliferative disorders .
  • Anti-inflammatory Evaluation : Research focused on quinazolines revealed their ability to inhibit inflammatory cytokines in models of acute inflammation, supporting their use in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.